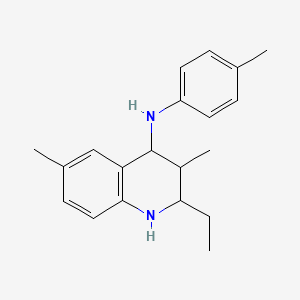
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as EMDTQ and is a derivative of tetrahydroquinoline.
作用机制
The exact mechanism of action of EMDTQ is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EMDTQ has also been shown to inhibit the activity of bacterial and fungal enzymes, which could explain its antibacterial and antifungal activities.
Biochemical and Physiological Effects
EMDTQ has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which could make it useful in the treatment of oxidative stress-related diseases. EMDTQ has also been shown to reduce the levels of inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
EMDTQ has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. In addition, EMDTQ has been shown to have a wide range of biological activities, which makes it useful for studying various biological processes.
However, there are also some limitations to using EMDTQ in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. In addition, EMDTQ has been reported to exhibit some cytotoxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for research on EMDTQ. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields of research. Another potential direction is to explore its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the advantages and limitations of using EMDTQ in lab experiments.
合成方法
The synthesis of EMDTQ involves the condensation of 2,3-dimethyl-1,4-quinone with 4-methylaniline followed by reduction with sodium borohydride. This method has been reported to yield EMDTQ with high purity and yield.
科学研究应用
EMDTQ has been studied extensively for its potential applications in various fields of research. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. In addition, EMDTQ has been shown to have potential as a cholinesterase inhibitor, which could make it useful in the treatment of Alzheimer's disease.
属性
IUPAC Name |
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-5-18-15(4)20(21-16-9-6-13(2)7-10-16)17-12-14(3)8-11-19(17)22-18/h6-12,15,18,20-22H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYCVMHJVPEANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C2=C(N1)C=CC(=C2)C)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

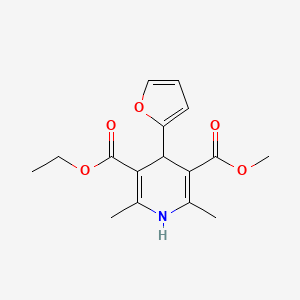
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)
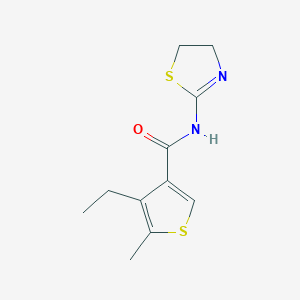

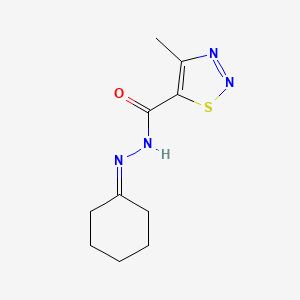
![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)

![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)
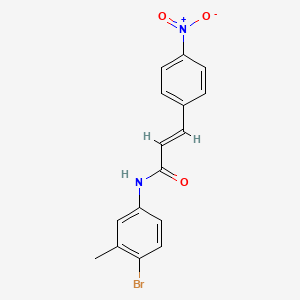
![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)